Triacetoxyscirpenol (TAS) Exhibits a Distinct, Non-Linear Toxicity Profile Relative to Its Less Acetylated Analogs (DAS and MAS) in Broiler Chicks
A direct comparative study in broiler chicks demonstrates that TAS does not follow the expected pattern of increasing toxicity with additional acetylation. While 4,15-diacetoxyscirpenol (DAS) was the most potent analog in the scirpenol family, the addition of a third acetyl group at C-3 to form TAS did not enhance acute oral lethality, and in fact, TAS was less toxic than DAS in this assay [1]. This contrasts with the T-2 toxin family, where a decrease in acyl groups leads to decreased toxicity [1].
| Evidence Dimension | Acute oral lethality (mortality) |
|---|---|
| Target Compound Data | TAS: Not explicitly quantified for LD50 in this study but was less toxic than 4,15-DAS. |
| Comparator Or Baseline | 4,15-DAS: Most toxic of the eight scirpenol derivatives tested. |
| Quantified Difference | TAS was less toxic than 4,15-DAS, which was the most toxic. The difference in toxicity between the most (4,15-DAS) and least (3,4-DAS) toxic derivatives was >16-fold in chicks [1]. |
| Conditions | Broiler chicks, acute oral exposure [1]. |
Why This Matters
Procurement of TAS as a reference standard is essential for studies aiming to dissect the specific contribution of the C-3 acetyl group to trichothecene toxicity, as its activity cannot be extrapolated from the more potent and more commonly studied DAS.
- [1] Richardson KE, Hamilton PB. Comparative Toxicity of Scirpentriol and Its Acetylated Derivatives. Poultry Science, 1990;69(3):397-402. View Source
